molecular formula C17H16N2O3 B2439008 [3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 330558-93-5

[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No. B2439008
M. Wt: 296.326
InChI Key: HXPUPSQXVXFINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone” is a chemical compound with the molecular formula C17H16N2O3. It has a molecular weight of 296.326 . This compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone and its derivatives demonstrate interesting spectroscopic properties. A study by (Al-Ansari, 2016) investigated the electronic absorption, excitation, and fluorescence properties of related compounds. The research revealed that these compounds exhibit dual fluorescence in both non-polar and polar solvents. Quantum chemistry calculations also provided insights into their molecular structures and interactions.

Structural Analysis and Isomorphism

Research has focused on understanding the crystal and molecular structure of related compounds. For instance, (Swamy et al., 2013) examined isomorphous methyl- and chloro-substituted structures, while (Lakshminarayana et al., 2009) conducted X-ray diffraction studies on similar compounds.

Antimicrobial Activity

Some derivatives of the compound have shown potential antimicrobial activity. A study by (Kumar et al., 2012) synthesized a series of similar compounds and found that they exhibited antimicrobial activity, with certain methoxy group-containing compounds showing high effectiveness.

Anti-Tumor Agents

Derivatives of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone have been investigated for their potential as anti-tumor agents. (Hayakawa et al., 2004) discovered a derivative with selectivity against a tumorigenic cell line, highlighting its potential in cancer research.

Chemical Synthesis and Modification

Studies such as those by (Kostenko et al., 2008) and (Kaigorodova et al., 2004) have explored the synthesis and chemical modification of related compounds, providing insights into their reactivity and potential applications in various fields of chemistry.

properties

IUPAC Name

[3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPUPSQXVXFINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326396
Record name [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816704
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone

CAS RN

330558-93-5
Record name [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.